tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . It is commonly used in chemical synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-nitrophenyl ethyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals . In medicinal chemistry, it is often employed in the synthesis of potential drug candidates due to its ability to introduce the nitrophenyl moiety into target molecules .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate can be compared with other similar compounds such as tert-Butyl (2-nitrophenyl)sulfonylcarbamate and tert-Butyl (2-aminoethyl)carbamate . These compounds share structural similarities but differ in their functional groups and reactivity. For instance, tert-Butyl (2-nitrophenyl)sulfonylcarbamate contains a sulfonyl group, which imparts different chemical properties compared to the carbamate group in this compound .
Properties
IUPAC Name |
tert-butyl N-[1-(2-nitrophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9(14-12(16)19-13(2,3)4)10-7-5-6-8-11(10)15(17)18/h5-9H,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSARODNIFWDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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